Dehydrodeoxy donepezil
Overview
Description
Dehydrodeoxy donepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease. This compound is characterized by the removal of hydrogen atoms from the donepezil molecule, resulting in a compound with distinct chemical properties. It is often used as a reference standard for impurities in donepezil pharmaceutical preparations .
Mechanism of Action
Target of Action
Dehydrodeoxy donepezil, also known as Donepezil Indene Impurity , is a derivative of donepezil, which is primarily an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, donepezil increases the concentration of acetylcholine in the brain, which can help improve cognitive function .
Mode of Action
Donepezil, and by extension this compound, works by reversibly and noncompetitively inhibiting acetylcholinesterase . In addition to its actions as an acetylcholinesterase inhibitor, donepezil has been found to act as a potent agonist of the σ1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by donepezil is the cholinergic pathway . By inhibiting acetylcholinesterase, donepezil increases the levels of acetylcholine, enhancing cholinergic transmission . This can lead to improved cognitive function in patients with Alzheimer’s disease . Additionally, donepezil may protect neurons via direct and indirect stimulation of nicotinic acetylcholine receptors (nAChRs) against glutamate-induced neurotoxicity .
Pharmacokinetics
Donepezil is well absorbed and extensively metabolized in the liver via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in the urine (57%; 17% as unchanged drug) and feces (15%) . The half-life of elimination is approximately 70 hours, and it takes about 15 days to reach steady-state .
Result of Action
The primary result of donepezil’s action is the improvement of cognitive function in patients with Alzheimer’s disease . This is achieved through the enhancement of cholinergic transmission resulting from the inhibition of acetylcholinesterase . Additionally, donepezil has been found to promote oligodendrocyte generation and remyelination, suggesting potential benefits in treating CNS demyelinating diseases such as multiple sclerosis .
Action Environment
The action of donepezil can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of donepezil, leading to variations in therapeutic response . Furthermore, the presence of other medications, particularly anticholinergic medications, can interfere with the activity of donepezil .
Biochemical Analysis
Biochemical Properties
Dehydrodeoxy donepezil, like donepezil, is likely to interact with acetylcholinesterase (AChE), an enzyme crucial for nerve function . Donepezil is known to inhibit AChE, thereby increasing the levels of acetylcholine, a neurotransmitter, in the brain . This compound may have similar interactions with AChE, although specific studies on this compound are limited.
Cellular Effects
Donepezil, a related compound, has been shown to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions
Molecular Mechanism
Donepezil, a structurally similar compound, works by inhibiting AChE, thereby increasing the concentration of acetylcholine in the brain . It’s possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Donepezil has been shown to improve cognition and global function in patients with Alzheimer’s disease, with long-term efficacy maintained for up to 50 weeks .
Dosage Effects in Animal Models
Donepezil has been shown to promote the repair of myelin sheaths in a cuprizone-mediated demyelination animal model
Metabolic Pathways
Donepezil is known to undergo oxidation, a vital step of drug metabolism . It’s possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
Donepezil, a related compound, is known to easily cross the blood-brain barrier , suggesting that this compound may have similar transport and distribution characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrodeoxy donepezil typically involves the dehydrogenation or deoxygenation of donepezil. One common method includes the use of dehydrogenating agents to remove hydrogen atoms from the donepezil molecule . Another approach involves the use of oxidative conditions to achieve the desired structural modifications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. Continuous-flow synthesis methods have been developed to enhance the efficiency and sustainability of the production process. These methods utilize heterogeneous catalysis and hydrogenation, with water as the sole byproduct .
Chemical Reactions Analysis
Types of Reactions: Dehydrodeoxy donepezil undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can revert this compound back to its parent compound, donepezil.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the original donepezil molecule .
Scientific Research Applications
Dehydrodeoxy donepezil has several scientific research applications:
Chemistry: It serves as a reference standard for impurity profiling in donepezil formulations.
Biology: The compound is used in studies investigating the metabolic pathways and degradation products of donepezil.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of donepezil and its derivatives.
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in Alzheimer’s treatment.
Galantamine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor used in the treatment of dementia.
Uniqueness: Dehydrodeoxy donepezil is unique due to its structural modifications, which result in distinct chemical properties and potential differences in pharmacokinetics and pharmacodynamics. Its use as a reference standard for impurities sets it apart from other similar compounds .
Properties
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHLNQRFRJSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152653 | |
Record name | Dehydrodeoxy donepezil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-45-8 | |
Record name | Dehydrodeoxy donepezil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrodeoxy donepezil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDRODEOXY DONEPEZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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